molecular formula C8H8BrN5O2 B244536 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide

5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide

Cat. No. B244536
M. Wt: 286.09 g/mol
InChI Key: MOULPPMPQMKHSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide, also known as BTF, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide has been studied for its potential use as a fluorescent probe for detecting metal ions such as copper and zinc. It has also been investigated for its antimicrobial properties against various bacterial strains. In addition, 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide has been explored for its ability to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide is not fully understood, but it is believed to involve the binding of the compound to specific targets such as metal ions or enzymes, leading to changes in their activity or function. 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide may also interact with cellular membranes and affect their properties.
Biochemical and Physiological Effects:
5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide has been shown to have various biochemical and physiological effects, depending on the target it interacts with. For example, 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide has been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide has also been shown to have antimicrobial properties, which may be useful in the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One advantage of 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide is its fluorescent properties, which make it useful as a probe for detecting metal ions. 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide is also relatively easy to synthesize and purify. However, one limitation of 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide is its potential toxicity, which may affect its use in certain experiments.

Future Directions

There are several potential future directions for research on 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide. One area of interest is the development of 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide-based sensors for detecting metal ions in biological samples. Another direction is the investigation of 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide as a potential therapeutic agent for the treatment of bacterial infections or other diseases. Further studies are also needed to fully understand the mechanism of action of 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide and its effects on various cellular processes.
In conclusion, 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide may lead to new discoveries and applications in the future.

Synthesis Methods

The synthesis of 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide involves the reaction of 5-bromo-2-furoic acid with 2-ethyl-2H-tetrazole-5-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified through recrystallization to obtain pure 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide.

properties

Molecular Formula

C8H8BrN5O2

Molecular Weight

286.09 g/mol

IUPAC Name

5-bromo-N-(2-ethyltetrazol-5-yl)furan-2-carboxamide

InChI

InChI=1S/C8H8BrN5O2/c1-2-14-12-8(11-13-14)10-7(15)5-3-4-6(9)16-5/h3-4H,2H2,1H3,(H,10,12,15)

InChI Key

MOULPPMPQMKHSX-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NC(=O)C2=CC=C(O2)Br

Canonical SMILES

CCN1N=C(N=N1)NC(=O)C2=CC=C(O2)Br

solubility

24.5 [ug/mL]

Origin of Product

United States

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